molecular formula C9H17NO3 B13065085 Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

Cat. No.: B13065085
M. Wt: 187.24 g/mol
InChI Key: XVRSXIMYQBLECP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-5,5-dimethyloxolan-3-ylmethanol with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

Structural Characteristics

This compound features a five-membered oxolane ring with an amino group and an ester functional group. Its molecular formula is C7H13NO3C_7H_{13}NO_3 and it has a molecular weight of approximately 187.24 g/mol. The presence of the amino group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, which may include:

  • Direct Amination : Utilizing amines to modify existing oxolane derivatives.
  • Esterification : Reacting the carboxylic acid derivative with methanol in the presence of acid catalysts.
  • Cyclization Reactions : Forming the oxolane ring through cyclization of precursors.

These methods highlight the versatility in synthesizing this compound and its derivatives for biological evaluation.

Pharmacological Potential

Recent studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antibiotics.
  • Antitumor Properties : Preliminary data indicate that certain analogs may induce apoptosis in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Testing :
    • A study assessed the antibacterial activity of several oxolane derivatives against E. coli and S. aureus, revealing that modifications in the amino group significantly influenced efficacy.
  • Cytotoxicity Assays :
    • In vitro assays using HeLa cells demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations, indicating potential as a chemotherapeutic agent .
  • Mechanistic Studies :
    • Research involving cell signaling pathways suggested that the compound might interact with key receptors involved in apoptosis and cell proliferation, warranting further investigation into its mechanism of action .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 2-aminoacetateC4H9NO2Simple structure; widely used as an intermediate
Methyl 4-amino-4-methylpentanoateC7H15NO2Similar amine functionality; branched structure
Methyl 1-amino-1-cyclopentanecarboxylateC8H13NO2Cyclic structure; different ring size and properties

This compound is distinguished by its specific oxolane ring structure combined with an amino group and ester functionality, which may confer unique reactivity and biological properties compared to these similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-8(2)5-9(10,6-13-8)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

XVRSXIMYQBLECP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(CC(=O)OC)N)C

Origin of Product

United States

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